molecular formula C9H6F4O B070170 Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) CAS No. 186297-56-3

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)

Cat. No.: B070170
CAS No.: 186297-56-3
M. Wt: 206.14 g/mol
InChI Key: WOXTWIBVCMHTSZ-UHFFFAOYSA-N
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Description

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) (CAS: 186297-56-3) is a fluorinated acetophenone derivative with the molecular formula C₉H₆F₄O and a molecular weight of 206.14 g/mol . Structurally, it features a fluoro substituent at the 2-position of the ethanone moiety and a trifluoromethyl (-CF₃) group at the para position of the aromatic ring. The compound’s high logP value (2.86) suggests significant lipophilicity, likely due to the electron-withdrawing trifluoromethyl group, which enhances hydrophobic interactions .

Properties

IUPAC Name

2-fluoro-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXTWIBVCMHTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CF)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623096
Record name 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186297-56-3
Record name 2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Condensation

The foundational step in one synthetic route involves Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the para position of fluorobenzene. The reaction is conducted at temperatures between −10°C and 0°C to minimize side reactions such as deoxy benzoin formation.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.54 mol per mole of phenyl acetyl chloride)

  • Solvent : Dichloromethane (DCM)

  • Temperature : −10°C to 0°C

  • Yield : 77.7% of 1-(4-fluorophenyl)-2-phenylethanone

Post-reaction workup includes quenching with ice-cold hydrochloric acid, followed by sequential washes with sodium bicarbonate and sodium chloride solutions to remove residual acids and catalysts.

Chlorination and Fluorination

The intermediate 1-(4-fluorophenyl)-2-phenylethanone undergoes halogenation. Chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) introduces a chlorine atom at the α-position of the ketone. Subsequent fluorination via halogen exchange with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) replaces chlorine with fluorine.

Optimization Note :

  • Excess KF and prolonged reaction times (8–12 hours at 60–80°C ) improve fluorination efficiency.

  • Avoiding DMF or DMA as solvents in later alkylation steps prevents undesired side reactions.

Radical Trifluoromethylation of Phenylacetone Derivatives

Trifluoromethyl Group Introduction

A modern approach employs radical chemistry to introduce the trifluoromethyl group. Zinc bis(trifluoromethanesulfonyl)amide ((CF₃SO₂)₂Zn) and tert-butyl hydroperoxide (t-BuOOH) generate CF₃ radicals under mild conditions.

Key Steps :

  • Substrate Activation : The phenylacetone derivative is dissolved in dimethyl sulfoxide (DMSO) with 10% acetic acid (AcOH) to enhance solubility and radical stability.

  • Radical Initiation : t-BuOOH is added incrementally at 0°C to control exothermicity and avoid over-oxidation.

  • Workup : Extraction with dichloromethane and purification via silica gel chromatography yield the trifluoromethylated product.

Reaction Metrics :

  • Solvent System : DMSO/AcOH (9:1 v/v)

  • Temperature : 0°C to room temperature

  • Yield : 40% for analogous trifluoromethylated nucleosides

Multi-Step Synthesis via Alkylated Intermediates

Enamine Formation and Cyclization

A patent route utilizes enamine intermediates to construct the trifluoromethylphenyl backbone. 4-Cyclopentyl-3-(trifluoromethyl)benzyl chloride reacts with β-ketoamides in the presence of potassium carbonate (K₂CO₃) to form enamines, which cyclize under acidic conditions.

Critical Parameters :

  • Base : K₂CO₃ (1.5 equivalents)

  • Solvent : Acetone or tetrahydrofuran (THF)

  • Cyclization Catalyst : p-Toluenesulfonic acid (PTSA)

Final Alkylation and Deprotection

The cyclized intermediate undergoes alkylation with fluoroethyl bromide. Deprotection of acetyl groups using ethanolic ammonia yields the target compound.

Yield Enhancement :

  • Stepwise alkylation at 55–60°C improves regioselectivity.

  • Solvent removal under vacuum minimizes thermal degradation.

Comparative Analysis of Methods

Efficiency and Scalability

  • Friedel-Crafts Route : High yields (~77%) but requires cryogenic conditions and hazardous AlCl₃.

  • Radical Trifluoromethylation : Moderate yields (~40%) but offers regioselectivity and avoids heavy metals.

  • Enamine-Cyclization Pathway : Multi-step synthesis with cumulative yields of ~30–35%, suitable for gram-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2.1.1 Substituents on the Ethanone Moiety
  • Fluoro vs. Chloro: Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- (9CI) (CAS 110945-00-1, C₁₀H₁₂ClNO) replaces fluorine with chlorine at the ethanone’s 2-position. Ethanone, 2,2,2-trifluoro-1-(2-methoxyphenyl)- (9CI) (CAS 26944-43-4, C₉H₇F₃O₂) features a trifluoro (-CF₃) group on the ethanone, enhancing electron-withdrawing effects and acidity of the α-hydrogen, which may influence keto-enol tautomerism .
2.1.2 Substituents on the Phenyl Ring
  • Trifluoromethyl (-CF₃) vs. Electron-Donating Groups: The trifluoromethyl group in the main compound is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. This contrasts with Ethanone, 2-fluoro-1-(3-methoxyphenyl)- (9CI) (CAS 85465-50-5, C₉H₉FO₂), where the methoxy (-OMe) group donates electrons via resonance, activating the ring for electrophilic reactions . Hydroxyl (-OH) Groups: Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI) (CAS 147220-82-4, C₈H₇FO₃) contains two hydroxyl groups, significantly increasing polarity and hydrogen-bonding capacity compared to the hydrophobic trifluoromethyl group in the main compound .

Physicochemical Properties

The table below summarizes key properties of the main compound and analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Ethanone/Phenyl) logP Notable Properties
Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (186297-56-3) C₉H₆F₄O 206.14 2-F/-CF₃ 2.86 High lipophilicity, electron-withdrawing
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- (110945-00-1) C₁₀H₁₂ClNO 197.66 2-Cl/-N(CH₃)₂ N/A Polar due to -N(CH₃)₂; likely basic
Ethanone, 2,2,2-trifluoro-1-(2-methoxyphenyl)- (26944-43-4) C₉H₇F₃O₂ 192.15 -CF₃/-OMe N/A Enhanced acidity; strong EWG on ethanone
Ethanone, 2-chloro-1-(2,6-difluoro-4-methoxyphenyl)- (746630-09-1) C₉H₇ClF₂O₂ 218.60 2-Cl/2,6-diF,4-OMe N/A Steric hindrance from diF and OMe groups
Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (147220-82-4) C₈H₇FO₃ 170.14 2-F/2,4-diOH N/A High polarity; potential antioxidant activity

Biological Activity

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI), is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (CAS No. 17408-14-9) has a molecular formula of C9H7F3OC_9H_7F_3O and a molecular weight of 188.15 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties and increased lipophilicity.

The exact biochemical pathways influenced by Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) remain largely unexplored. However, the presence of fluorinated groups is believed to enhance the compound's lipophilicity , metabolic stability , and binding affinity to various molecular targets. These characteristics make it a valuable scaffold in drug design, particularly for developing anti-inflammatory and anticancer agents.

Antimicrobial Properties

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) has been investigated for its antimicrobial properties. Studies have shown that compounds with trifluoromethyl groups often exhibit significant activity against various bacterial strains. For example, related compounds have demonstrated effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) indicating bactericidal activity .

Anticancer Activity

Research indicates potential anticancer properties for Ethanone derivatives. In vitro studies have shown that certain fluorinated compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves interactions with specific enzymes or receptors critical for cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of Ethanone derivatives:

  • Anticancer Evaluation : A study evaluated the cytotoxic effects of various fluorinated ethanones on MCF-7 cells, finding significant inhibition of cell viability at concentrations as low as 20 µM .
  • Enzyme Inhibition : Compounds similar to Ethanone were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. The presence of trifluoromethyl groups was linked to enhanced inhibitory activity against COX-2 and lipoxygenases .
  • Molecular Docking Studies : In silico docking studies indicated that the trifluoromethyl moiety facilitates strong interactions with enzyme targets through hydrogen bonding and pi-stacking interactions, suggesting a mechanism for enhanced biological activity .

Research Applications

Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI) serves multiple roles in scientific research:

  • Medicinal Chemistry : It is utilized as a building block for synthesizing more complex fluorinated pharmaceuticals.
  • Biological Studies : The compound is employed in enzyme interaction studies to elucidate metabolic pathways.
  • Industrial Applications : Used in the production of specialty chemicals with enhanced stability and performance characteristics.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and MRSA ,
AnticancerSignificant cytotoxicity against MCF-7 cells ,
Enzyme InhibitionInhibits COX-2 and LOX enzymes ,
Molecular InteractionsStrong binding through hydrogen bonding

Q & A

Q. What challenges arise during scale-up from milligram to gram quantities, and how are they mitigated?

  • Methodological Answer : Optimize continuous flow synthesis to control exothermic fluorination steps. Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for purification. Monitor batch consistency via PAT (process analytical technology) tools like inline IR spectroscopy .

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